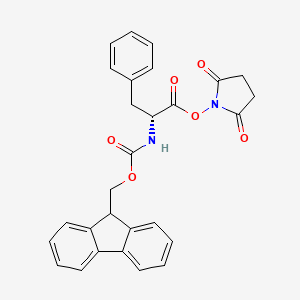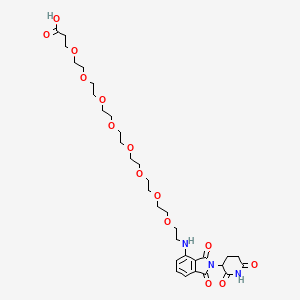
DMT-dT Phosphoramidite-13C10,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dT Phosphoramidite-13C10,15N2 is a chemically synthesized compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is primarily used in the synthesis of DNA. The labeling with carbon-13 and nitrogen-15 allows for the tracking and quantification of the compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dT Phosphoramidite-13C10,15N2 involves the incorporation of stable isotopes into the phosphoramidite structure. The process typically starts with the synthesis of the deoxythymidine (dT) nucleoside, which is then protected with a dimethoxytrityl (DMT) group at the 5’ hydroxyl position. The 3’ hydroxyl group is then converted into a phosphoramidite using a cyanoethyl group. The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of labeled reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the consistent production of the labeled compound. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
DMT-dT Phosphoramidite-13C10,15N2 undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form a phosphate triester.
Substitution: The cyanoethyl protecting group is removed under basic conditions to yield the free phosphodiester
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Concentrated ammonia solution or methylamine in water
Major Products Formed
The major products formed from these reactions include the fully deprotected DNA oligonucleotide with the incorporated stable isotopes of carbon-13 and nitrogen-15 .
Scientific Research Applications
DMT-dT Phosphoramidite-13C10,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of labeled DNA oligonucleotides for structural and functional studies.
Biology: Employed in the study of DNA-protein interactions and DNA replication mechanisms.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of labeled DNA for use in quality control and process validation
Mechanism of Action
The mechanism of action of DMT-dT Phosphoramidite-13C10,15N2 involves its incorporation into DNA during the synthesis process. The labeled nucleoside is incorporated into the growing DNA strand by DNA polymerases. The stable isotopes of carbon-13 and nitrogen-15 allow for the tracking and quantification of the labeled DNA in various assays. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- DMT-dT Phosphoramidite
- DMT-dT Phosphoramidite-d11
- DMT-dT Phosphoramidite-13C
Uniqueness
DMT-dT Phosphoramidite-13C10,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C40H49N4O8P |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1/i5+1,24+1,25+1,26+1,29+1,35+1,36+1,37+1,38+1,39+1,42+1,43+1 |
InChI Key |
UNOTXUFIWPRZJX-WMQNDIMDSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13C]([13C](=O)[15NH][13C]5=O)[13CH3] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)

![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)
